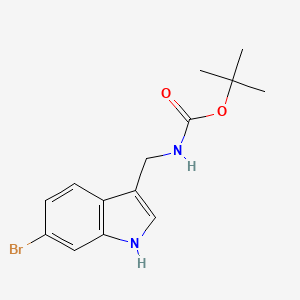
tert-Butyl ((6-bromo-1H-indol-3-yl)methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl ((6-bromo-1H-indol-3-yl)methyl)carbamate is a chemical compound that belongs to the class of indole derivatives Indole derivatives are significant in various fields due to their biological and pharmacological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((6-bromo-1H-indol-3-yl)methyl)carbamate typically involves the reaction of 6-bromo-1H-indole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and implementing continuous flow processes to enhance efficiency and safety .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl ((6-bromo-1H-indol-3-yl)methyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions, altering its electronic properties.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Various substituted indole derivatives.
Oxidation: Oxidized indole products.
Reduction: Reduced indole products.
Hydrolysis: Corresponding amine and tert-butanol.
Aplicaciones Científicas De Investigación
tert-Butyl ((6-bromo-1H-indol-3-yl)methyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of tert-Butyl ((6-bromo-1H-indol-3-yl)methyl)carbamate involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The bromine atom and carbamate group can also influence the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- tert-Butyl carbamate
- tert-Butyl 3-bromopropylcarbamate
Uniqueness
tert-Butyl ((6-bromo-1H-indol-3-yl)methyl)carbamate is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. The presence of the bromine atom and the carbamate group makes it a versatile intermediate for further chemical modifications .
Propiedades
Fórmula molecular |
C14H17BrN2O2 |
|---|---|
Peso molecular |
325.20 g/mol |
Nombre IUPAC |
tert-butyl N-[(6-bromo-1H-indol-3-yl)methyl]carbamate |
InChI |
InChI=1S/C14H17BrN2O2/c1-14(2,3)19-13(18)17-8-9-7-16-12-6-10(15)4-5-11(9)12/h4-7,16H,8H2,1-3H3,(H,17,18) |
Clave InChI |
NWQFHWGNAUZISA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC1=CNC2=C1C=CC(=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Butoxyphenyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12300695.png)

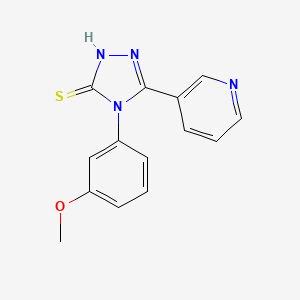
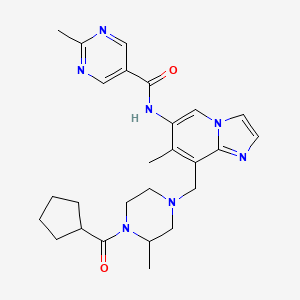
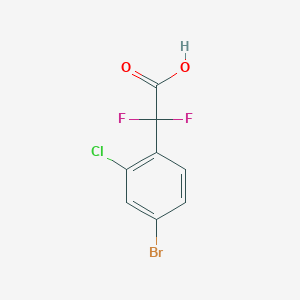
![N'-(5-chloropyridin-2-yl)-N-[4-(dimethylcarbamoyl)-2-(4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine-2-carbonylamino)cyclohexyl]oxamide](/img/structure/B12300734.png)
![7,18-bis(2-thiophen-2-ylethyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12300748.png)
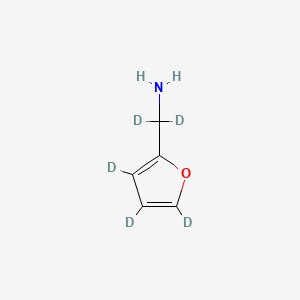
![6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[1-[[2-[(10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl)amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide](/img/structure/B12300757.png)
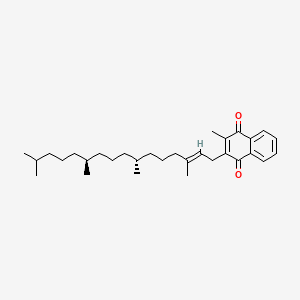
![Methyl 2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4-oxo-1,2,4a,5,6,9,10,10a-octahydrobenzo[f]isochromene-7-carboxylate](/img/structure/B12300771.png)
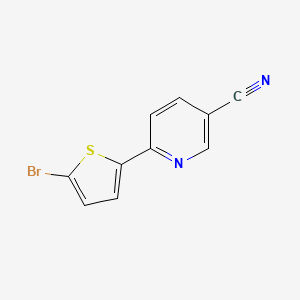
![[(2R,3R,4S,5R,6R)-3,4,5-tris(acetyloxy)-6-(3,6,9,12-tetraoxapentadec-14-yn-1-yloxy)oxan-2-yl]methyl acetate](/img/structure/B12300778.png)
![2-[[6-Amino-2-(hexadecanoylamino)hexanoyl]amino]-3-hydroxybutanoic acid](/img/structure/B12300781.png)
